REACTION_CXSMILES
|
[OH-:1].[Na+].O.[NH2:4][NH2:5].[CH:6]1[CH:11]=[CH:10][C:9]([CH2:12][O:13][C:14](Cl)=[O:15])=[CH:8][CH:7]=1.[CH2:17]1[CH2:21][O:20][CH2:19][CH2:18]1>O>[NH:4]([C:19]([O:20][CH2:21][C:17]1[CH:18]=[CH:8][CH:7]=[CH:6][CH:11]=1)=[O:1])[NH:5][C:14]([O:13][CH2:12][C:9]1[CH:10]=[CH:11][CH:6]=[CH:7][CH:8]=1)=[O:15] |f:0.1,2.3|
|
Name
|
|
Quantity
|
2.5 kg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
40 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
2 kg
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
8 L
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
to stir for an additional 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature at 0° C
|
Type
|
CUSTOM
|
Details
|
a solid precipitated from the solution
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration, which
|
Type
|
TEMPERATURE
|
Details
|
The suspended solution was heated at 80° C.
|
Type
|
CUSTOM
|
Details
|
The water in the crude product was removed completely
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
the product precipitated
|
Type
|
CUSTOM
|
Details
|
The product was obtained
|
Type
|
FILTRATION
|
Details
|
after filtration
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
N(NC(=O)OCC1=CC=CC=C1)C(=O)OCC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 26 mol | |
AMOUNT: MASS | 7.8 kg | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |